![molecular formula C21H23NO7 B2433882 methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-44-3](/img/structure/B2433882.png)
methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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Overview
Description
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring fused with a trimethoxybenzoyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multiple steps:
Formation of the Benzoxazine Ring: This step often involves the reaction of an appropriate amine with a phenolic compound under acidic conditions to form the benzoxazine ring.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using trimethoxybenzoyl chloride and a Lewis acid catalyst.
Esterification: The final step involves esterification to introduce the methyl acetate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the benzoxazine ring.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in structure but with different biological activities.
Uniqueness
Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is unique due to its combination of a benzoxazine ring and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[4-(3,4,5-trimethoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-25-17-9-13(10-18(26-2)20(17)28-4)21(24)22-14(11-19(23)27-3)12-29-16-8-6-5-7-15(16)22/h5-10,14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABMXWLBKJBZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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